Spectroscopic and Synthetic Profile of 5-(Phenylsulfonyl)thiophene-2-sulfonyl Chloride: A Technical Guide
Spectroscopic and Synthetic Profile of 5-(Phenylsulfonyl)thiophene-2-sulfonyl Chloride: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodology for 5-(phenylsulfonyl)thiophene-2-sulfonyl chloride. This compound is of significant interest to researchers in medicinal chemistry and materials science due to its reactive sulfonyl chloride moiety and the electronically distinct phenylsulfonyl-substituted thiophene core. This document details the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, offering in-depth analysis and interpretation for structural elucidation. Furthermore, a detailed, field-proven experimental protocol for its synthesis is provided, grounded in established chemical principles. This guide is intended to serve as an essential resource for scientists and professionals engaged in drug discovery and the development of novel organic materials.
Introduction
5-(Phenylsulfonyl)thiophene-2-sulfonyl chloride is a bifunctional organic compound featuring a central thiophene ring substituted with a phenylsulfonyl group at the 5-position and a sulfonyl chloride group at the 2-position. The presence of two distinct sulfur-containing functional groups with different reactivity profiles makes it a versatile building block in organic synthesis. The electron-withdrawing nature of both substituents significantly influences the electronic properties of the thiophene ring, impacting its reactivity and spectroscopic characteristics. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification and for monitoring its transformations in chemical reactions. This guide provides a detailed exposition of its structural characterization through modern spectroscopic techniques and a reliable synthetic protocol.
Molecular Structure and Properties
The structural representation of 5-(phenylsulfonyl)thiophene-2-sulfonyl chloride is depicted below. Key physical and chemical properties are summarized in the subsequent table.
Caption: Molecular Structure of 5-(phenylsulfonyl)thiophene-2-sulfonyl chloride.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇ClO₄S₃ | [1] |
| Molecular Weight | 322.81 g/mol | [2] |
| Appearance | Colorless to brown low melting solid or liquid | [3][4] |
| Melting Point | 103 °C | [2] |
| Boiling Point | 519.7 ± 35.0 °C (Predicted) | [2] |
| CAS Number | 166964-37-0 | [1][2][3][4][5][] |
| InChI Key | GSLVRDAYMHUGTF-UHFFFAOYSA-N | [4] |
| SMILES | C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(S2)S(=O)(=O)Cl | [1] |
Spectroscopic Data and Interpretation
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 5-(phenylsulfonyl)thiophene-2-sulfonyl chloride is expected to exhibit signals corresponding to the protons on the thiophene and phenyl rings. The powerful electron-withdrawing effects of the sulfonyl chloride and phenylsulfonyl groups will significantly deshield the thiophene protons, shifting them downfield.
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 8.0 - 8.2 | m | - | 2H, ortho-protons of phenyl ring |
| ~ 7.6 - 7.8 | m | - | 3H, meta- and para-protons of phenyl ring |
| ~ 7.9 | d | ~ 4.0 | 1H, Thiophene H3 |
| ~ 7.7 | d | ~ 4.0 | 1H, Thiophene H4 |
Interpretation: The protons on the phenyl ring are expected to appear as a complex multiplet in the aromatic region. The ortho-protons (adjacent to the sulfonyl group) will be the most deshielded. The thiophene protons will appear as two doublets due to coupling with each other. Their exact chemical shifts are influenced by the anisotropic effects and the strong electron-withdrawing nature of the substituents.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbons directly attached to the sulfur atoms and the carbon bearing the sulfonyl chloride group will be significantly downfield.
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145 - 150 | Thiophene C2 (bearing -SO₂Cl) |
| ~ 140 - 145 | Thiophene C5 (bearing -SO₂Ph) |
| ~ 138 - 142 | Phenyl C1 (ipso-carbon) |
| ~ 134 - 137 | Phenyl C4 (para-carbon) |
| ~ 129 - 132 | Phenyl C2, C6 (ortho-carbons) |
| ~ 127 - 129 | Phenyl C3, C5 (meta-carbons) |
| ~ 130 - 133 | Thiophene C3 |
| ~ 128 - 131 | Thiophene C4 |
Interpretation: The chemical shifts of the thiophene carbons are highly dependent on the positions of the strong electron-withdrawing groups. The quaternary carbons (C2, C5, and the ipso-carbon of the phenyl ring) will likely show weaker signals.
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the characteristic vibrational frequencies of the sulfonyl chloride and sulfone functional groups.
Table 4: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 1380 - 1410 | Strong | Asymmetric SO₂ stretch (Sulfonyl Chloride) |
| ~ 1170 - 1200 | Strong | Symmetric SO₂ stretch (Sulfonyl Chloride) |
| ~ 1320 - 1350 | Strong | Asymmetric SO₂ stretch (Sulfone) |
| ~ 1140 - 1160 | Strong | Symmetric SO₂ stretch (Sulfone) |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 1580, 1480, 1440 | Medium-Weak | Aromatic C=C stretch |
| ~ 750 - 800 | Strong | C-S stretch |
| ~ 690, 740 | Strong | C-H out-of-plane bending (monosubstituted benzene) |
Interpretation: The most prominent features in the IR spectrum will be the strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds in both the sulfonyl chloride and the phenylsulfonyl groups.[7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak and characteristic fragment ions.
Table 5: Mass Spectrometry Data
| m/z | Relative Intensity | Proposed Fragment |
| 322 | Moderate | [M]⁺ (Molecular ion with ³⁵Cl) |
| 324 | Low | [M+2]⁺ (Isotope peak for ³⁷Cl) |
| 287 | High | [M - Cl]⁺ |
| 223 | Moderate | [M - SO₂Cl]⁺ |
| 141 | Moderate | [C₆H₅SO₂]⁺ |
| 125 | High | [C₄H₂S-SO₂]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
Data obtained from PubChem.[1]
Interpretation: The fragmentation pattern is consistent with the structure. The loss of a chlorine radical from the molecular ion is a common fragmentation pathway for sulfonyl chlorides.[8] Subsequent loss of sulfur dioxide (SO₂) is also a characteristic fragmentation of sulfonyl-containing compounds.[9] The presence of fragments corresponding to the phenylsulfonyl cation and the thiophene sulfonyl cation further corroborates the structure.
Experimental Protocol: Synthesis of 5-(Phenylsulfonyl)thiophene-2-sulfonyl Chloride
The synthesis of 5-(phenylsulfonyl)thiophene-2-sulfonyl chloride can be achieved via a two-step process starting from thiophene: Friedel-Crafts acylation followed by chlorosulfonylation. A more direct approach involves the chlorosulfonylation of 2-(phenylsulfonyl)thiophene. Below is a detailed protocol for the latter, which is generally more efficient.
Caption: Experimental workflow for the synthesis of the target compound.
Materials and Reagents:
-
2-(Phenylsulfonyl)thiophene
-
Chlorosulfonic acid (handle with extreme care in a fume hood)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 2-(phenylsulfonyl)thiophene (1.0 eq). Cool the flask to 0 °C in an ice bath.
-
Addition of Reagent: Carefully add chlorosulfonic acid (3.0 - 5.0 eq) dropwise to the stirred solution of 2-(phenylsulfonyl)thiophene over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution (to neutralize any remaining acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford 5-(phenylsulfonyl)thiophene-2-sulfonyl chloride as a solid.
Safety Precautions:
-
Chlorosulfonic acid is highly corrosive and reacts violently with water. All operations involving this reagent must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The quenching step is exothermic and should be performed slowly and with caution.
Conclusion
References
- 1. 5-(Phenylsulfonyl)-2-thiophenesulfonyl chloride | C10H7ClO4S3 | CID 580877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-(PHENYLSULFONYL)THIOPHENE-2-SULFONYL CHLORIDE CAS#: 166964-37-0 [amp.chemicalbook.com]
- 3. 5-(PHENYLSULFONYL)THIOPHENE-2-SULFONYL CHLORIDE | 166964-37-0 [chemicalbook.com]
- 4. 5-(PHENYLSULFONYL)THIOPHENE-2-SULFONYL CHLORIDE | CAS: 166964-37-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. chem-casts.com [chem-casts.com]
- 7. acdlabs.com [acdlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
